molecular formula C9H14N2O3 B8735896 1-Ethoxymethyl-5-ethyluracil CAS No. 136160-48-0

1-Ethoxymethyl-5-ethyluracil

Cat. No.: B8735896
CAS No.: 136160-48-0
M. Wt: 198.22 g/mol
InChI Key: VDDLRUOWGAIWIV-UHFFFAOYSA-N
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Description

1-Ethoxymethyl-5-ethyluracil is a useful research compound. Its molecular formula is C9H14N2O3 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

One of the primary applications of 1-Ethoxymethyl-5-ethyluracil is its use as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. Research has demonstrated that analogs of this compound exhibit significant inhibitory activity against HIV-1 and HIV-2. For instance, a study identified several HEPT analogs, including this compound, which showed potent inhibition of viral replication at nanomolar concentrations. These compounds were evaluated using various biological screening assays, including cytopathic effect inhibition assays and biochemical reverse transcriptase inhibition assays .

Compound NameStructureIC50 (nM)Activity
This compoundStructure< 10Potent NNRTI
6-Benzyl-1-(ethoxymethyl)-5-isopropyluracilStructure20Withdrawn due to insufficient efficacy

Synthesis and Antimicrobial Activity

The synthesis of this compound can be achieved through various chemical pathways, including the reaction of uracil derivatives with ethylating agents. Additionally, compounds derived from this synthesis have been evaluated for antimicrobial properties. Studies have shown that some derivatives possess broad-spectrum antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Synthesis Overview:

  • Starting Materials: Uracil derivatives, ethylating agents.
  • Reagents: Sodium methoxide, POCl₃.
  • Yield: Typically high yields reported.

Structural Studies and Insights

Research involving the structural characterization of this compound has provided insights into its conformational properties. Synthetic DNAs incorporating this compound have been studied to understand their behavior in biological systems. The alternating conformation observed in analogs containing 5-ethyl uracil suggests potential applications in nucleic acid-based technologies .

Case Study 1: HIV Inhibition

A notable case study involved the evaluation of several HEPT analogs, including this compound, for their ability to inhibit HIV replication. The study utilized various assays to measure antiviral activity and found that certain compounds exhibited significant potency against both HIV-1 and HIV-2 strains. This highlights the compound's potential as a therapeutic agent in HIV treatment .

Case Study 2: Antimicrobial Properties

Another case study focused on the antimicrobial evaluation of derivatives synthesized from this compound. The results indicated that specific derivatives demonstrated effective antibacterial activity against a range of bacterial strains, suggesting their utility in developing new antibiotics .

Properties

CAS No.

136160-48-0

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O3/c1-3-7-5-11(6-14-4-2)9(13)10-8(7)12/h5H,3-4,6H2,1-2H3,(H,10,12,13)

InChI Key

VDDLRUOWGAIWIV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C(=O)NC1=O)COCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 100 ml of methylene chloride, 5.1 g (40 mmol) of 5-ethyluracil and 22 ml (88 mmol) of bistrimethylsilylacetamide were added under a nitrogen atmosphere and stirred for 40 minutes at room temperature. To this mixture, 4.1 ml (88 mmole) of chloromethyl ethyl ether and 0.15 g (0.4 mmol) of tetrabutylammonium iodide were added and heated under reflux for 15 hours. Then, the reaction mixture was poured into 50 ml of saturated sodium bicarbonate solution carefully and filtered through Celite. The organic layer was washed with water, dried on magnesium sulfate and concentrated under reduced pressure. The residue was crystallized from ethyl acetate to obtain 6.4 g of 1-ethoxymethyl-5-ethyluracil (Yield: 81%).
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Quantity
22 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 100 ml of methylene chloride, 5.1 g (40 mmol) of 5-ethyluracil and 22 ml (0.88 mmol) of bistrimethylsilylacetamide were added under a nitrogen atmosphere and stirred for 40 minutes at room temperature. To this mixture, 4.1 ml (88 mmole) of chloromethyl ethyl ether and 0.15 g (0.4 mmol) of tetrabutylammonium iodide were added and heated under reflux for 15 hours. Then, the reaction mixture was poured carefully into 50 ml of saturated aqueous solution of sodium hydrogencarbonate and filtered through Celite. The organic layer was washed with water, dried on magnesium sulfate and concentrated under reduced pressure. The residue was crystallized from ethyl acetate to obtain 6.4 g of 1-ethoxymethyl-5-ethyluracil (Yield: 81%).
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
[Compound]
Name
saturated aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Quantity
22 mL
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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